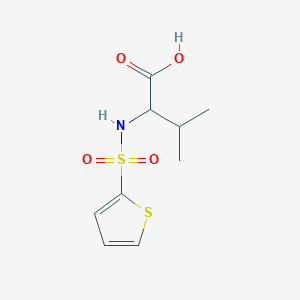

3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

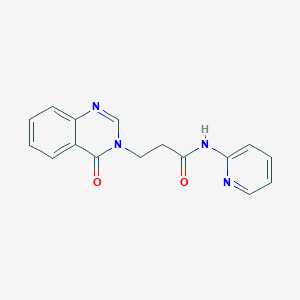

The compound “3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms . The molecule also has a sulfonylamino group and a butyric acid group attached to it.

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene compounds can be synthesized through various methods. For example, thiophene-2-sulfonic acid, thiophene-2-sulfonyl chloride, and thiophene-3-sulfonamide have been synthesized in laboratories .Chemical Reactions Analysis

Thiophene compounds are known to undergo various types of reactions, including electrophilic and nucleophilic substitutions . The exact reactions that “3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid” would undergo would depend on its exact structure and the conditions it is subjected to.Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

Thiophene derivatives have been recognized for their anti-inflammatory properties. The sulfonylamino group in 3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid can be leveraged to synthesize compounds that may inhibit the production of pro-inflammatory cytokines, providing a pathway for the development of new anti-inflammatory drugs .

Antipsychotic Drug Development

The structural complexity of thiophene-based compounds allows for the creation of diverse molecular frameworks. This particular compound could be used as a precursor in the synthesis of molecules with potential antipsychotic effects, targeting various neurological pathways .

Anti-Arrhythmic Agents

Thiophene compounds have shown promise in the development of anti-arrhythmic agents. The incorporation of 3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid into larger molecules could lead to the modulation of ion channels, crucial for the treatment of cardiac arrhythmias .

Antifungal and Antimicrobial Properties

The thiophene ring system is known to contribute to antifungal and antimicrobial activity. As such, 3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid could be utilized in the synthesis of new compounds that combat resistant strains of fungi and bacteria .

Antioxidant Effects

Thiophene derivatives can act as antioxidants, scavenging free radicals and protecting cells from oxidative stress. This compound’s unique structure might be explored to enhance its efficacy as an antioxidant in pharmaceutical formulations .

Kinase Inhibition

Kinases play a pivotal role in signal transduction and are targets for cancer therapy3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid could serve as a building block for kinase inhibitors, contributing to the development of anticancer therapies .

Estrogen Receptor Modulation

Some thiophene derivatives have been found to modulate estrogen receptors. This compound could be investigated for its potential to act as a selective estrogen receptor modulator (SERM), offering therapeutic options for hormone-related conditions .

Material Science Applications

Beyond medicinal chemistry, thiophene-based compounds like 3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid are also valuable in material science. They can be used as complexing agents or in the development of conductive polymers due to their electronic properties .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methyl-2-(thiophen-2-ylsulfonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S2/c1-6(2)8(9(11)12)10-16(13,14)7-4-3-5-15-7/h3-6,8,10H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFORIPALKNQHIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoic acid](/img/structure/B510271.png)

![2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B510273.png)

![8-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B510276.png)

![N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B510286.png)

![Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate](/img/structure/B510288.png)

![5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B510339.png)

![2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}benzoic acid](/img/structure/B510341.png)